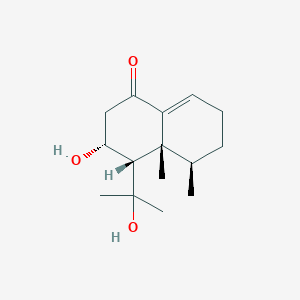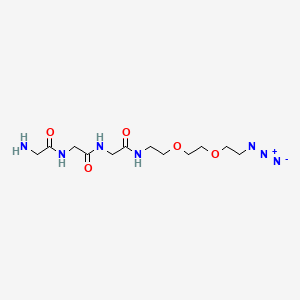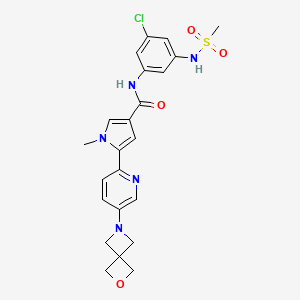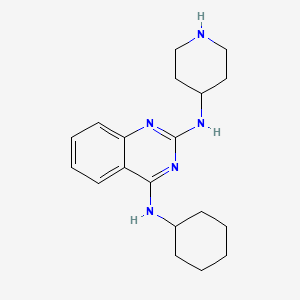
G|Aq/11 protein-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G|Aq/11 protein-IN-1 is a selective inhibitor of the G alpha q and G alpha 11 proteins, which are part of the G protein-coupled receptor (GPCR) signaling pathway. These proteins play a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. The inhibition of G alpha q and G alpha 11 proteins has significant therapeutic potential, particularly in the treatment of cardiovascular diseases, cancer, and other conditions where GPCR signaling is dysregulated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of G|Aq/11 protein-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and coupling reactions.
Functional group modification: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Process optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
G|Aq/11 protein-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and to identify more potent and selective inhibitors.
Wissenschaftliche Forschungsanwendungen
G|Aq/11 protein-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPCR signaling pathways and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular and molecular biology research to investigate the role of G alpha q and G alpha 11 proteins in various cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated GPCR signaling, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GPCR signaling pathways.
Wirkmechanismus
G|Aq/11 protein-IN-1 exerts its effects by selectively inhibiting the G alpha q and G alpha 11 proteins. These proteins are part of the GPCR signaling pathway, which is activated by the binding of ligands to GPCRs on the cell surface. Upon activation, G alpha q and G alpha 11 proteins activate downstream effectors, such as phospholipase C beta, leading to the production of second messengers like inositol trisphosphate and diacylglycerol. By inhibiting G alpha q and G alpha 11 proteins, this compound disrupts this signaling cascade, thereby modulating cellular responses and potentially providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
G|Aq/11 protein-IN-1 is unique in its selectivity for G alpha q and G alpha 11 proteins. Similar compounds include:
YM-254890: A potent inhibitor of G alpha q signaling pathways, known for its antiplatelet and antithrombotic effects.
Compared to these compounds, this compound may offer distinct advantages in terms of selectivity, potency, and therapeutic potential, making it a valuable tool for scientific research and drug development.
Eigenschaften
Molekularformel |
C19H27N5 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-N-cyclohexyl-2-N-piperidin-4-ylquinazoline-2,4-diamine |
InChI |
InChI=1S/C19H27N5/c1-2-6-14(7-3-1)21-18-16-8-4-5-9-17(16)23-19(24-18)22-15-10-12-20-13-11-15/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H2,21,22,23,24) |
InChI-Schlüssel |
GNRIOPJKGQXDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


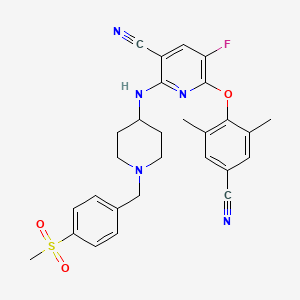
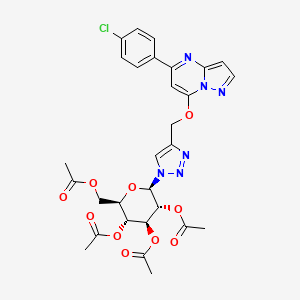
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
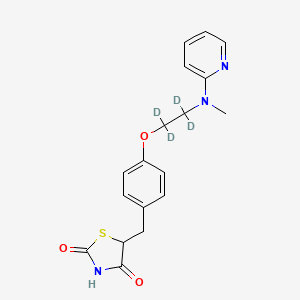
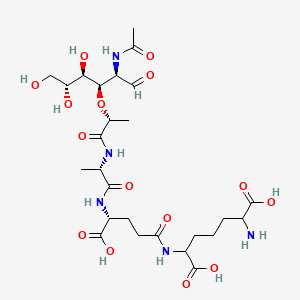
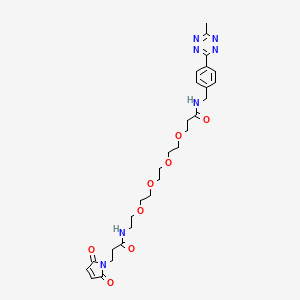
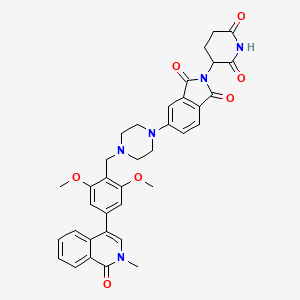
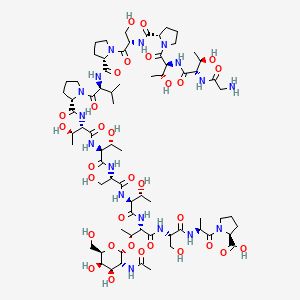
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

